molecular formula C15H15NO5 B3052329 Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate CAS No. 40367-35-9

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate

Cat. No.: B3052329
CAS No.: 40367-35-9
M. Wt: 289.28 g/mol
InChI Key: AOUWUXDUCLLPTB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate is a chemical compound with the molecular formula C13H15NO5 It is known for its unique structure, which includes a tert-butyl ester group and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate typically involves the reaction of phthalic anhydride with tert-butyl acetoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of drugs targeting various diseases.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate: Similar structure but with a carbamate group instead of an ester.

    N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Contains an amide group instead of an ester.

    [2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid tert-butyl ester: Similar structure with a different substitution pattern.

Uniqueness

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the tert-butyl ester and phthalimide moieties allows for versatile applications in various fields of research.

Properties

IUPAC Name

tert-butyl 2-(1,3-dioxoisoindol-2-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-15(2,3)21-14(20)11(8-17)16-12(18)9-6-4-5-7-10(9)13(16)19/h4-8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUWUXDUCLLPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C=O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302528
Record name tert-Butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40367-35-9
Record name 1,1-Dimethylethyl α-formyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40367-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 151772
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040367359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC151772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate
Reactant of Route 2
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Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate
Reactant of Route 3
Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate
Reactant of Route 4
Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate
Reactant of Route 5
Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate
Reactant of Route 6
Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate

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